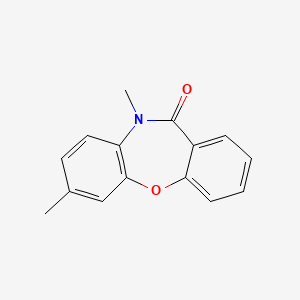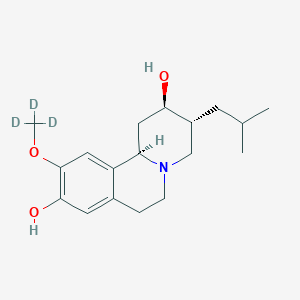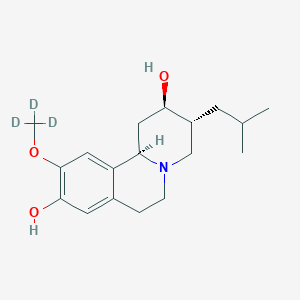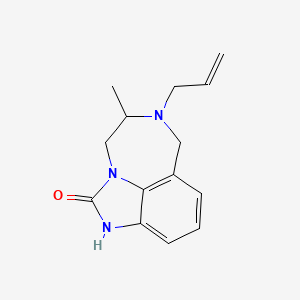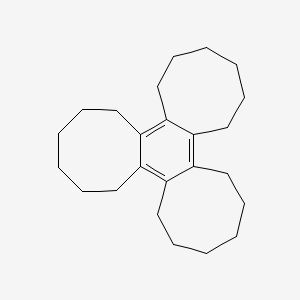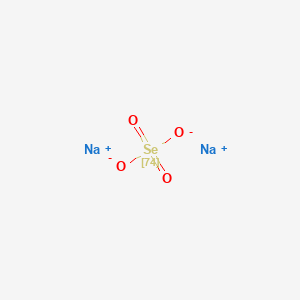
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two methoxyphenoxyacetyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- typically involves the reaction of piperazine with 2-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
- Piperazine, 1,4-bis((2-chlorophenoxy)acetyl)-
- Piperazine, 1,4-bis((2-hydroxyphenoxy)acetyl)-
- Piperazine, 1,4-bis((2-nitrophenoxy)acetyl)-
Comparison: Piperazine, 1,4-bis((2-methoxyphenoxy)acetyl)- is unique due to the presence of methoxy groups, which impart specific chemical and biological properties. Compared to its analogs with different substituents (e.g., chloro, hydroxy, nitro), the methoxy derivative may exhibit different reactivity and biological activity. For instance, the methoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
2884-28-8 |
|---|---|
Fórmula molecular |
C22H26N2O6 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-1-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-7-3-5-9-19(17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-10-6-4-8-18(20)28-2/h3-10H,11-16H2,1-2H3 |
Clave InChI |
AGTJUFFDJQCSAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


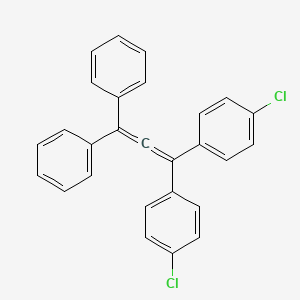
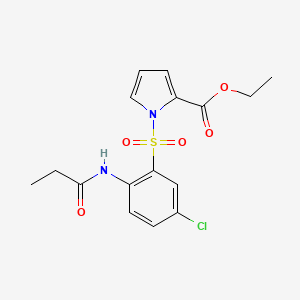
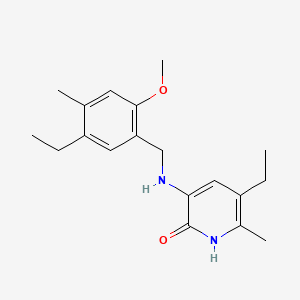
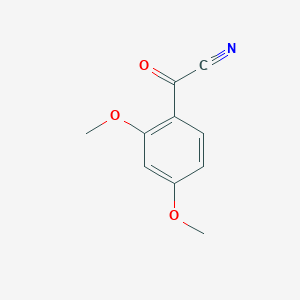


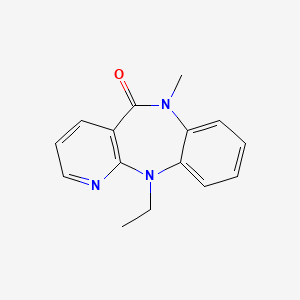
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
